3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of both chlorine and fluorine atoms on a phenyl ring, along with a keto group on a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the Suzuki-Miyaura coupling reaction, which is catalyzed by palladium and requires a base such as potassium carbonate . The reaction is carried out in an inert atmosphere, often using solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The keto group can be reduced to an alcohol, or the compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The presence of the chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . The keto group also plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylacetic acid
- 3-(3-Chloro-4-fluorophenyl)propionic acid
Uniqueness
3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The keto group further adds to its versatility in various chemical reactions and applications .
Biological Activity
3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure characterized by a chloro and fluorine-substituted phenyl group attached to a propanoic acid backbone. Its biological activity is of interest due to its implications in drug development and therapeutic applications.
- Molecular Formula: C₉H₇ClFNO₃
- Molecular Weight: Approximately 231.61 g/mol
- Structure: The compound consists of a propanoic acid moiety linked to a substituted phenyl group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances the compound's binding affinity, potentially leading to improved efficacy in therapeutic applications. The oxo group may participate in hydrogen bonding, facilitating interactions that modulate biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antibacterial properties. In vitro tests have shown effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 13.40 |
Bacillus subtilis | 4.69 |
- Anti-inflammatory Properties: The compound is being investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
Case Studies
A notable case study involved the evaluation of the compound's effects on various cancer cell lines. In this study, this compound was tested for cytotoxicity against human colon cancer cells (HCT116). Results indicated that the compound induced apoptosis in a concentration-dependent manner, highlighting its potential as an anticancer agent.
Cytotoxicity Results
Concentration (µM) | Apoptotic Rate (%) |
---|---|
5 | 20 |
10 | 40 |
20 | 60 |
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds and their derivatives. Studies have shown that modifications to the phenyl ring can significantly affect biological activity. For instance, compounds with additional hydroxyl groups exhibited enhanced antibacterial activity compared to their counterparts without such substitutions.
Properties
Molecular Formula |
C9H6ClFO3 |
---|---|
Molecular Weight |
216.59 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClFO3/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
FPXKXTGQGCRROF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)F |
Origin of Product |
United States |
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